3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a triazolopyridazine core, which is known for its diverse biological activities, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and dichlorobenzenesulfonamide groups are then introduced through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazolopyridazine core is of particular interest due to its ability to participate in various chemical reactions.
Biology
In biological research, 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is investigated for its potential as a bioactive molecule. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea
- N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)carbamate
Uniqueness
Compared to these similar compounds, 3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to the presence of the dichlorobenzenesulfonamide group. This group can enhance the compound’s reactivity and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O2S/c18-14-5-4-13(9-15(14)19)27(25,26)23-12-3-1-2-11(8-12)16-6-7-17-21-20-10-24(17)22-16/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVVYAFMXGVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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